Cabraleahydroxylactone
Description
Historical Context and Discovery
The discovery and characterization of cabraleahydroxylactone represents a significant milestone in natural product chemistry, particularly within the realm of tetracyclic triterpenoid research. The compound was first systematically isolated and characterized from the stems of Aglaia abbreviata, marking the beginning of extensive phytochemical investigations into this structurally complex natural product.
The earliest documented isolation of this compound dates back to systematic phytochemical studies conducted on Aglaia abbreviata, where researchers employed advanced chromatographic techniques to separate and purify this tetracyclic triterpenoid from complex plant extracts. These pioneering investigations established the foundation for subsequent research into the compound's structural elucidation and biological significance. The initial discovery process involved comprehensive extraction protocols utilizing various solvent systems, followed by sophisticated purification methods including column chromatography and high-performance liquid chromatography techniques.
Subsequent research developments have significantly expanded the understanding of this compound's occurrence and structural variations. In 2010, comprehensive phytochemical investigations revealed the presence of six new triterpenoids, including this compound derivatives, isolated from Aglaia abbreviata stems. These studies employed advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to establish definitive structural assignments and confirm the compound's identity.
Recent investigations have further refined the analytical approaches for this compound detection and quantification. A notable advancement occurred in 2025 with the discovery of novel synergistic combinations involving this compound and its diastereomer 3-epi-cabraleahydroxylactone, which demonstrated enhanced analytical sensitivity and improved separation efficiency. These methodological improvements have facilitated more precise quantification and structural characterization of this compound in complex plant matrices.
The historical progression of this compound research demonstrates a clear evolution from initial discovery to sophisticated analytical characterization. Early investigations focused primarily on isolation and basic structural identification, while contemporary research emphasizes advanced analytical techniques and comprehensive structural elucidation methods. This historical development reflects the broader advancement of natural product chemistry methodologies and instrumentation capabilities over the past several decades.
Classification as a Tetracyclic Triterpenoid
This compound belongs to the distinguished class of tetracyclic triterpenoids, a subgroup of triterpenoids characterized by their four-ring structural frameworks and complex molecular architectures. The compound's classification within this category is based on its fundamental structural characteristics, including its tetracyclic core structure and its derivation from triterpene biosynthetic pathways.
The molecular formula of this compound, C27H44O3, reflects its composition as a tetracyclic triterpenoid with specific oxygen-containing functional groups. This molecular composition places the compound within the broader category of triterpenoids, which are characterized by their thirty-carbon frameworks derived from squalene cyclization. However, this compound represents a modified triterpenoid structure with twenty-seven carbon atoms, indicating the occurrence of specific biosynthetic modifications during its formation.
Tetracyclic triterpenoids encompass a diverse range of structural types, including dammarane, lanostane, cucurbitane, and cycloartane derivatives. Within this classification system, this compound exhibits structural features consistent with specific tetracyclic frameworks, particularly those found in plant-derived triterpenoids. The compound's tetracyclic nature is confirmed through detailed spectroscopic analysis and structural elucidation studies that demonstrate the presence of four interconnected ring systems.
The classification of this compound as a tetracyclic triterpenoid is further supported by its biosynthetic origin and structural relationships to other known triterpenoids. Tetracyclic triterpenes are typically formed through specific cyclization patterns of squalene epoxide, catalyzed by oxidosqualene cyclases, followed by various rearrangement and modification reactions. These biosynthetic processes result in the formation of complex polycyclic structures with diverse functional group patterns, as observed in this compound.
The structural complexity of this compound exemplifies the sophisticated molecular architectures characteristic of tetracyclic triterpenoids. These compounds frequently exhibit multiple stereogenic centers, complex ring fusion patterns, and diverse functional group arrangements that contribute to their biological activities and pharmacological properties. The tetracyclic classification system provides a systematic framework for understanding the structural relationships and biosynthetic origins of compounds like this compound within the broader context of natural product chemistry.
Taxonomic Distribution and Chemotaxonomic Significance
The taxonomic distribution of this compound demonstrates significant chemotaxonomic implications, particularly within the family Meliaceae and the genus Aglaia. Comprehensive phytochemical investigations have established the compound's occurrence across multiple species within this taxonomic group, highlighting its potential role as a diagnostic chemical marker for systematic and evolutionary studies.
Primary distribution data indicate that this compound is predominantly found in Aglaia abbreviata, where it was first characterized and isolated. Subsequent investigations have expanded the known distribution to include Aglaia elaeagnoidea, demonstrating the compound's broader occurrence within the genus Aglaia. This distribution pattern suggests that this compound biosynthesis represents a conserved metabolic pathway within certain Aglaia species, potentially serving important ecological or physiological functions.
Recent chemotaxonomic studies have identified twenty-one terpenoids from Aglaia elaeagnoidea, including various triterpenoid derivatives that share structural similarities with this compound. These investigations revealed the presence of four cycloartane triterpenoids, seven dammarane triterpenoid derivatives, one lupane triterpenoid, and one oleanane triterpenoid, demonstrating the rich triterpenoid diversity within Aglaia species. The occurrence of this compound within this diverse triterpenoid profile supports its significance as a chemotaxonomic marker for the genus.
The chemotaxonomic significance of this compound extends beyond simple species identification to include broader phylogenetic and evolutionary considerations. The compound's distribution pattern within Aglaia species provides valuable insights into the evolutionary relationships and metabolic capabilities of different taxa within this genus. Furthermore, the structural diversity of triterpenoids found alongside this compound suggests complex biosynthetic networks that may have evolved to serve specific ecological functions.
Additional taxonomic investigations have documented the presence of this compound derivatives in related plant species, including Betula platyphylla var. japonica, expanding the known taxonomic range beyond the Meliaceae family. This broader distribution pattern indicates that this compound or structurally related compounds may represent more widespread natural products with important biological functions across diverse plant lineages.
The chemotaxonomic applications of this compound research extend to practical considerations in plant authentication and quality control. The compound's distinctive structural features and specific distribution patterns make it valuable for identifying and authenticating plant materials, particularly those derived from Aglaia species. This application is particularly important in traditional medicine systems where accurate species identification is crucial for ensuring product quality and therapeutic efficacy.
Nomenclature and Structural Identification
The nomenclature and structural identification of this compound reflect the sophisticated analytical approaches required to characterize complex tetracyclic triterpenoids. The compound's systematic name, derived from its structural features and source organism, incorporates specific descriptors that indicate its lactone functionality and hydroxyl substitution patterns.
The primary chemical identifier for this compound is registered under Chemical Abstracts Service number 35833-69-3, providing a unique numerical designation for this specific molecular structure. Additional database identifiers include ChEBI identification number CHEBI:70269 and ChEMBL identification CHEMBL224197, which facilitate cross-referencing across multiple chemical databases and research platforms. These standardized identifiers ensure consistent recognition and citation of the compound across diverse scientific literature and database systems.
Structural identification of this compound relies on comprehensive spectroscopic analysis employing multiple analytical techniques. The compound's molecular weight of 416.6 grams per mole, combined with its molecular formula C27H44O3, provides fundamental compositional information that guides structural elucidation efforts. Advanced nuclear magnetic resonance spectroscopy techniques, including one-dimensional proton and carbon-13 experiments, as well as two-dimensional correlation studies, have been instrumental in establishing the compound's complete structural assignment.
The International Union of Pure and Applied Chemistry systematic name for this compound reflects its complex tetracyclic structure with specific stereochemical designations. The complete systematic name incorporates multiple stereogenic center assignments and ring fusion patterns, providing detailed structural information that enables precise molecular identification. This systematic nomenclature ensures unambiguous communication of structural information across international scientific communities.
Recent advances in analytical technology have enhanced the precision of this compound structural identification. High-resolution mass spectrometry techniques provide accurate molecular weight determinations and fragmentation patterns that support structural assignments. Additionally, advanced chromatographic methods enable separation and identification of structural isomers and closely related compounds, facilitating comprehensive characterization of this compound and its derivatives.
| Identification Parameter | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 35833-69-3 | Chemical Abstracts Service |
| ChEBI Identification | CHEBI:70269 | Chemical Entities of Biological Interest |
| ChEMBL Identification | CHEMBL224197 | ChEMBL Database |
| PubChem Compound Identification | CID 44421648 | PubChem |
| Molecular Formula | C27H44O3 | Multiple Sources |
| Molecular Weight | 416.6 g/mol | Computational Analysis |
The structural complexity of this compound necessitates sophisticated analytical approaches for complete characterization. Modern analytical protocols combine multiple spectroscopic techniques with computational modeling to establish definitive structural assignments. These integrated approaches ensure accurate identification and enable reliable comparison with literature data and database entries. The resulting structural information provides the foundation for understanding the compound's chemical properties, biological activities, and potential applications in natural product research.
Properties
IUPAC Name |
(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDUWGQSZYSNEY-HUOCPXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130380 | |
| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35833-69-3 | |
| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35833-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Selection
Cabraleahydroxylactone is predominantly sourced from the stems and bark of Aglaia abbreviata, though it has also been identified in Aglaia elaeagnoidea and Betula platyphylla var. japonica. The choice of plant material significantly impacts yield, with mature stems showing higher triterpenoid content due to accumulated secondary metabolites.
Solvent Extraction Protocols
Initial extraction typically employs polar solvents to dissolve triterpenoids. A standardized protocol involves:
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Drying and grinding : Plant material is air-dried and pulverized to increase surface area.
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Maceration : Soaked in methanol or ethanol for 48–72 hours at room temperature.
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Filtration and concentration : The solvent is evaporated under reduced pressure to yield a crude extract.
Partitioning with non-polar solvents like n-hexane follows to remove lipids and pigments. For instance, a study on Aglaia species used sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and water to isolate triterpenoid-rich fractions.
Table 1: Solvent Systems for this compound Extraction
| Plant Source | Solvent Used | Partitioning Method | Yield (%) | Reference |
|---|---|---|---|---|
| A. abbreviata | Methanol | n-Hexane/EtOAc | 0.12 | |
| A. elaeagnoidea | Ethanol | Dichloromethane/H2O | 0.08 |
Chromatographic Purification
Column Chromatography
The crude extract undergoes fractionation via silica gel column chromatography. A typical setup uses a gradient elution of hexane-ethyl acetate (90:10 to 50:50) to separate triterpenoids from other constituents. Fractions containing this compound are identified by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC. A C18 column with an isocratic mobile phase of acetonitrile-water (75:25) achieves baseline separation, as demonstrated in the isolation of perviridisin derivatives from Aglaia species.
Table 2: Chromatographic Conditions for this compound Purification
| Step | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|---|
| Silica Gel CC | Silica 60 | Hexane:EtOAc (7:3) | 2.0 | 22–25 |
| Preparative HPLC | C18 | Acetonitrile:H2O (75:25) | 1.5 | 18.7 |
Structural Elucidation and Characterization
Spectroscopic Analysis
Post-isolation, this compound is characterized using:
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Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC) spectra confirm the tetracyclic framework and substituent positions.
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Mass Spectrometry (MS) : High-resolution ESI-MS provides the molecular formula C₂₇H₄₂O₃ (observed [M+H]⁺ at m/z 415.3214).
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Infrared (IR) Spectroscopy : Peaks at 1740 cm⁻¹ (γ-lactone) and 3450 cm⁻¹ (hydroxyl) verify functional groups.
Challenges in Synthetic Preparation
Lack of Total Synthesis Routes
No total synthesis of this compound has been published, likely due to its complex tetracyclic scaffold with multiple stereocenters. Current approaches focus on semi-synthetic modification of isolated precursors.
Acetylation Derivatives
This compound acetate (35833-70-6) is prepared by treating the parent compound with acetic anhydride in pyridine. This derivative exhibits enhanced stability for storage and bioactivity assays.
Yield Optimization Strategies
Solvent Polarity Adjustments
Increasing ethanol content during extraction improves triterpenoid solubility but risks co-extracting chlorophylls. Trials with acetone-water mixtures (70:30) have shown promise in balancing yield and purity.
Analytical Quality Control
Chemical Reactions Analysis
Types of Reactions: Cabraleahydroxylactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
Cabraleahydroxylactone has the molecular formula and features a complex structure with three fused six-membered rings and two five-membered rings. Its unique structural characteristics contribute to its reactivity and biological activity, making it an important compound for study in both synthetic and natural product chemistry .
Chemistry
This compound serves as an intermediate in the synthesis of other complex molecules. Its unique chemical structure allows researchers to explore new synthetic methodologies, particularly in the development of derivatives that may exhibit enhanced biological activities .
Biology
The compound is recognized for its role as a plant metabolite and is studied for its interactions with various biological molecules. Notably, this compound exhibits antimycobacterial properties, effectively inhibiting the growth of Mycobacterium tuberculosis. This action suggests its potential use as a therapeutic agent against tuberculosis .
Medicine
This compound has demonstrated promising cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells, particularly melanoma cells, with an IC50 value of approximately 7.85 µg/mL. This cytotoxicity positions this compound as a candidate for anticancer drug development.
Additionally, the compound exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and reducing oxidative stress markers. These effects enhance its therapeutic potential for treating inflammatory diseases.
Industry
While primarily studied for its biological activities, this compound is also explored for potential applications in food flavoring and cosmetics due to its natural origin and appealing sensory properties.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in clinical settings:
- Anticancer Activity : A systematic review noted that triterpenoids, including this compound derivatives, were effective against various cancers by inhibiting tumor growth and metastasis.
- Mechanistic Insights : Investigations into the pathways affected by this compound revealed its role in modulating the NF-kB signaling pathway, crucial for inflammatory responses and cancer progression .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Significant cytotoxic effects against melanoma cells (IC50 ~ 7.85 µg/mL) |
| Antimycobacterial | Inhibits growth of Mycobacterium tuberculosis |
| Anti-inflammatory | Suppresses pro-inflammatory cytokines; reduces oxidative stress markers |
| Synthetic Applications | Serves as an intermediate for synthesizing other complex molecules |
Mechanism of Action
The mechanism of action of Cabraleahydroxylactone involves its interaction with specific molecular targets and pathways:
Antimycobacterial Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic processes.
Antiviral Activity: this compound exhibits antiviral activity against herpes simplex virus type-1 by inhibiting viral replication.
Cytotoxicity: The compound induces cytotoxic effects in cancer cells by disrupting cellular processes and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cabraleahydroxylactone belongs to a class of dammarane-type triterpenoids, which share a common tetracyclic skeleton but differ in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparisons
Stereoisomerism :
- 3-epi-Cabraleahydroxylactone is a C-3 epimer of this compound, differing only in stereochemistry. This subtle change may alter hydrogen-bonding patterns and solubility .
Functional Group Modifications :
- This compound acetate introduces an acetyl group, increasing molecular weight and lipophilicity, which could enhance membrane permeability but reduce hydrogen-bonding capacity .
- Cabralealactone lacks the hydroxyl group, resulting in a less polar structure. This absence likely diminishes antimycobacterial activity but may enhance cytotoxicity .
Biological Activity: this compound shows specificity against M. tuberculosis but weak cytotoxicity compared to rocaglaol, a flavagline with potent anticancer activity (IC₅₀ in nanomolar range) .
Natural Sources: this compound and its analogues are predominantly found in Aglaia and Chisocheton species, underscoring the Meliaceae family’s richness in bioactive triterpenoids .
Structural Insights from Crystallography
This compound’s axial hydroxyl group forms O–H···O hydrogen bonds with adjacent molecules, creating helical chains in its crystal structure. This contrasts with Cabraleadiol , where diol groups may enable different intermolecular interactions .
Biological Activity
Cabraleahydroxylactone is a triterpenoid compound isolated from various species of the Meliaceae family, particularly from the genus Dysoxylum and Aglaia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimycobacterial properties. The following sections will explore these activities in detail, supported by relevant data and case studies.
Chemical Structure
This compound has the molecular formula and features a complex structure characterized by three fused six-membered rings. Its structural configuration plays a significant role in its biological activity, influencing interactions with various biological targets.
1. Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties. A study evaluating the biological activities of compounds isolated from Dysoxylum tpongense demonstrated that this compound significantly inhibited Liver X receptor (LXR) activation in the HepG2 cell line. The IC value for this compound was reported as 20.29 ± 3.69 μM, indicating a potent effect against inflammation mediated by LXR pathways .
Table 1: Anti-Inflammatory Activity of this compound
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| This compound | 20.29 ± 3.69 | Inhibition of LXR activation |
| Stigmast-4-en-3-one | 7.09 ± 0.97 | Selective action on LXR |
| Aglinin C | 12.45 ± 2.37 | Inhibition of NF-κB activation |
2. Cytotoxic Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study focusing on melanoma cells (B16-F10), the compound exhibited significant cytotoxicity with an IC value of approximately 7.85 ± 0.22 µg/mL . This suggests potential applications in cancer therapy, particularly in developing new chemotherapeutic agents.
Table 2: Cytotoxic Activity of this compound
3. Antimycobacterial Activity
This compound also displays antimycobacterial activity against Mycobacterium tuberculosis. This property is particularly significant given the global burden of tuberculosis and the need for new therapeutic agents to combat resistant strains .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Dysoxylum tpongense : This study isolated this compound and other compounds from the leaves and stems of Dysoxylum tpongense, assessing their anti-inflammatory effects through LXR and NF-κB pathways .
- Cytotoxic Evaluation : Research indicated that this compound could be a promising candidate for cancer treatment due to its ability to induce cytotoxic effects in melanoma cells .
- Antimycobacterial Activity : A datasheet noted that this compound exhibits antimycobacterial properties, suggesting its potential use in treating infections caused by Mycobacterium tuberculosis .
Q & A
Q. How is Cabraleahydroxylactone structurally characterized in natural product research?
Methodological Answer: Structural elucidation involves a combination of X-ray crystallography (to determine atomic coordinates and hydrogen-bonding networks) , NMR spectroscopy (to assign proton and carbon signals, e.g., δ 0.7–2.5 ppm for triterpenoid methyl groups) , and mass spectrometry (to confirm molecular weight, e.g., m/z 458.683 for the acetate derivative) . Comparative analysis with published crystallographic data (e.g., orthorhombic unit cell parameters: a = 7.2077 Å, b = 20.8363 Å, c = 30.464 Å) ensures consistency with known configurations.
Q. What methods are used to isolate this compound from plant sources like Aglaia exima?
Methodological Answer: Isolation typically involves n-hexane extraction of dried plant material, followed by gradient silica gel column chromatography (e.g., n-hexane:ethyl acetate ratios from 7:3 to pure ethyl acetate) . Final purification is achieved via recrystallization in ethyl acetate , which yields single crystals suitable for X-ray analysis . Key steps include monitoring fractions via TLC and verifying purity through melting-point analysis.
Q. What are the initial bioactivity profiles reported for this compound?
Methodological Answer: Bioactivity screening protocols include:
- Antimycobacterial assays : MIC values against Mycobacterium tuberculosis (e.g., weak activity compared to standard drugs like acyclovir) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., BC cells), with IC₅₀ values indicating moderate-to-weak effects .
- Antiviral activity : Plaque reduction assays for herpes simplex virus 1 (IC₅₀ = 3.20 µg/mL) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Control standardization : Use reference compounds (e.g., acyclovir for antiviral assays) and ensure consistent cell culture conditions .
- Purity validation : Employ HPLC (≥95% purity) and NMR to rule out interference from co-isolated triterpenoids (e.g., 3-epithis compound) .
- Dose-response optimization : Test multiple concentrations (e.g., 0.1–100 µM) to account for nonlinear effects .
Q. What experimental strategies optimize the crystallization of this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent selection : Ethyl acetate is preferred due to its polarity, which promotes hydrogen bonding (O–H⋯O interactions along the b-axis) .
- Slow evaporation : Maintain controlled temperature (20–25°C) and humidity to allow gradual crystal growth.
- Crystallographic refinement : Use software like SHELXL to refine data (R factor ≤ 0.047, wR ≤ 0.121) and resolve disorder in asymmetric units .
Q. How to design experiments to explore this compound's mechanism of action against Mycobacterium tuberculosis?
Methodological Answer:
- Target identification : Perform molecular docking with mycobacterial enzymes (e.g., InhA) and validate via surface plasmon resonance (SPR) binding assays.
- Transcriptomic profiling : Use RNA-seq to identify gene expression changes in treated vs. untreated bacteria.
- Synergy testing : Combine with first-line drugs (e.g., isoniazid) to assess fractional inhibitory concentration (FIC) indices .
Q. What analytical challenges arise when quantifying this compound in complex plant extracts?
Methodological Answer:
- Matrix interference : Use solid-phase extraction (SPE) to remove chlorophyll and other pigments before HPLC analysis.
- Calibration curves : Prepare standards in the concentration range of 0.1–50 µg/mL and validate with spike-recovery tests (≥80% recovery).
- Method validation : Follow ICH guidelines for precision (RSD < 5%), accuracy, and limit of detection (LOD ≤ 0.01 µg/mL) .
Q. How to validate the purity of this compound samples in pharmacological studies?
Methodological Answer:
- Chromatographic methods : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) .
- Spectroscopic validation : Compare ¹H and ¹³C NMR data with literature (e.g., δ 3.45 ppm for axial hydroxyl protons) .
- Elemental analysis : Confirm molecular formula (e.g., C₂₉H₄₆O₄ for the acetate derivative) via high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
